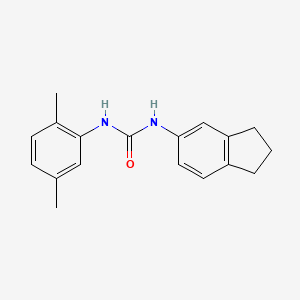
1-(2,3-dihydro-1H-inden-5-yl)-3-(2,5-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(2,5-DIMETHYLPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The unique structure of this compound, featuring both an indene and a dimethylphenyl group, suggests potential for interesting chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(2,5-DIMETHYLPHENYL)UREA typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with 2,5-dimethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(2,5-DIMETHYLPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(2,5-DIMETHYLPHENYL)UREA would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(2,4-DIMETHYLPHENYL)UREA
- N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(3,5-DIMETHYLPHENYL)UREA
- N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(2,6-DIMETHYLPHENYL)UREA
Uniqueness
The uniqueness of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(2,5-DIMETHYLPHENYL)UREA lies in its specific substitution pattern on the phenyl ring and the presence of the indene moiety. These structural features may confer distinct chemical properties and biological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C18H20N2O |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1H-inden-5-yl)-3-(2,5-dimethylphenyl)urea |
InChI |
InChI=1S/C18H20N2O/c1-12-6-7-13(2)17(10-12)20-18(21)19-16-9-8-14-4-3-5-15(14)11-16/h6-11H,3-5H2,1-2H3,(H2,19,20,21) |
Clé InChI |
DOXRHWDJAUGBTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CC3=C(CCC3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


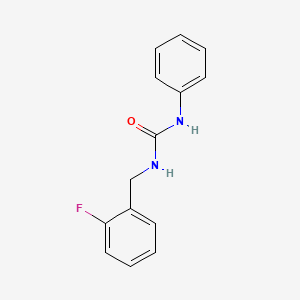
![4-({[(2-Fluorophenyl)carbamoyl]amino}methyl)benzoic acid](/img/structure/B10966975.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B10966976.png)
![methyl 2-chloro-5-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}benzoate](/img/structure/B10966984.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B10966986.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B10966992.png)
![3-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid](/img/structure/B10966999.png)
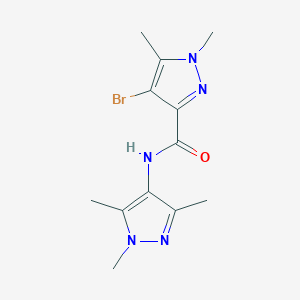
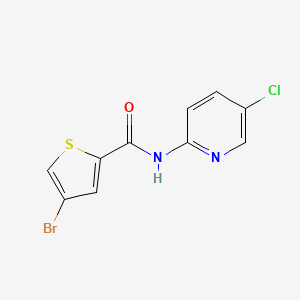

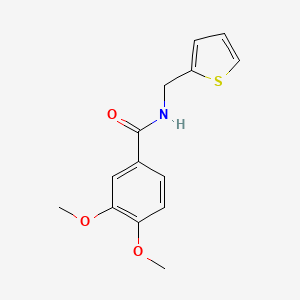
methanone](/img/structure/B10967035.png)

![N-[4-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide](/img/structure/B10967044.png)
